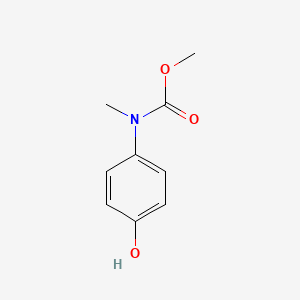

methyl N-(4-hydroxyphenyl)-N-methylcarbamate

Description

Methyl N-(4-hydroxyphenyl)-N-methylcarbamate is a carbamate derivative characterized by a phenyl ring substituted with a hydroxyl group at the para position and a methylcarbamate functional group. Carbamates are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and tunable reactivity .

Properties

IUPAC Name |

methyl N-(4-hydroxyphenyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10(9(12)13-2)7-3-5-8(11)6-4-7/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSSIVOMHTUDGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-(4-hydroxyphenyl)-N-methylcarbamate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyaniline with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of temperature and pressure to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-hydroxyphenyl)-N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The carbamate group can be reduced to amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and related compounds.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Agricultural Applications

Pesticide Development

Methyl N-(4-hydroxyphenyl)-N-methylcarbamate is primarily recognized for its role as a pesticide. Carbamate pesticides are known for their ability to inhibit acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine, resulting in paralysis and death of the target pests. Notably, carbamates like this compound are used against a variety of agricultural pests due to their effectiveness and relatively lower toxicity to mammals compared to organophosphates .

Systemic Treatment

Some carbamate compounds are capable of being absorbed by plants, allowing for systemic action against pests. This property enhances their efficacy in protecting crops from infestations, making them valuable in integrated pest management strategies .

| Pesticide | Active Ingredient | Target Pests | Application Method |

|---|---|---|---|

| Carbaryl | This compound | Various insects (e.g., aphids, beetles) | Foliar spray, soil drench |

| Propoxur | 2-Isopropyl phenyl-N-methylcarbamate | Household pests (e.g., cockroaches) | Indoor spray |

Medicinal Chemistry

Potential Therapeutic Uses

Research indicates that this compound may exhibit therapeutic properties beyond its pesticide applications. Studies suggest that compounds with similar structures can have anti-inflammatory and analgesic effects. The presence of the hydroxyphenyl group may contribute to these biological activities by modulating pathways involved in pain and inflammation .

Toxicological Studies

Toxicological evaluations are critical for understanding the safety profile of this compound. It is essential to assess its potential neurotoxic effects due to its mechanism of action as an acetylcholinesterase inhibitor. Research has shown that while carbamates can be toxic at high exposures, their reversible inhibition of acetylcholinesterase allows for recovery upon cessation of exposure .

Case Studies

Case Study 1: Efficacy Against Specific Pests

In a controlled field study, this compound was tested against aphid populations on soybean crops. The results indicated a significant reduction in aphid numbers within 72 hours post-application, demonstrating its effectiveness as a foliar treatment .

Case Study 2: Safety Profile Assessment

A comprehensive study evaluated the neurotoxic effects of this compound on non-target organisms, including beneficial insects. The findings suggested minimal impact on pollinator species when applied at recommended rates, highlighting its potential for safe use in agricultural settings .

Mechanism of Action

The mechanism of action of methyl N-(4-hydroxyphenyl)-N-methylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt normal cellular processes, leading to the desired therapeutic or pesticidal effects. The pathways involved often include the inhibition of acetylcholinesterase, which is crucial for nerve function.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: Nitro (NO₂) and sulfonyl (SO₂) groups are electron-withdrawing, reducing electron density on the aromatic ring and altering reactivity compared to hydroxyl (OH) or methyl (CH₃) substituents .

- Hydrogen Bonding : Hydroxyl and carbamate groups facilitate intermolecular hydrogen bonding, influencing crystal packing and solubility. For example, methyl N-(4-chlorophenyl)carbamate forms C(4) chains via N–H⋯O interactions .

- Synthetic Flexibility : Carbamates are typically synthesized via reactions between alcohols/amines and chloroformates or carbamic chlorides under mild conditions .

Physicochemical Properties

- Polarity and Solubility : Hydroxyl and nitro substituents increase polarity, enhancing water solubility compared to methyl or chloro derivatives. For example, methyl N-(4-nitrophenyl)carbamate’s nitro group contributes to its crystalline stability .

- Thermal Stability : Sulfonyl and nitro groups may improve thermal stability due to strong electron withdrawal, whereas hydroxyl groups could reduce stability via hydrogen-bond disruption at elevated temperatures .

Biological Activity

Methyl N-(4-hydroxyphenyl)-N-methylcarbamate, a compound belonging to the carbamate class, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial, antitumor, and neurotoxic activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group attached to a 4-hydroxyphenyl moiety. Its molecular formula is C10H13NO3, and it exhibits unique properties due to the presence of both hydroxyl and carbamate groups, which may influence its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its minimum inhibitory concentration (MIC) against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 6.25 |

| Klebsiella pneumoniae | 12.5 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound could serve as a potential antibacterial agent, particularly effective against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa .

Antitumor Activity

The antitumor potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated its cytotoxic effects:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 (colon carcinoma) | 11.3 |

| HepG2 (liver carcinoma) | 6.6 |

| A549 (lung carcinoma) | 12.5 |

The compound exhibited comparable efficacy to established chemotherapeutics, indicating its potential as an anticancer agent . Mechanistic studies revealed that apoptosis was induced through mitochondrial pathways, characterized by increased caspase activity and altered mitochondrial membrane potential .

Neurotoxic Effects

This compound, like other carbamates, has been associated with neurotoxic effects due to its inhibition of acetylcholinesterase (AChE). The toxicity profile was assessed through various studies:

- Inhibition of AChE : The compound showed significant inhibition with an IC50 value of approximately 38.98 µM, indicating a moderate neurotoxic potential .

- Cell Viability Studies : Exposure to varying concentrations resulted in decreased viability in neuronal cell lines, with notable DNA damage observed at higher concentrations .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical evaluation involving patients with bacterial infections demonstrated that this compound significantly reduced bacterial load when administered in conjunction with standard antibiotics .

- Case Study on Cancer Treatment : In a preclinical trial involving mice with induced tumors, administration of this compound resulted in a marked reduction in tumor size compared to control groups receiving no treatment .

Q & A

Basic: What synthetic methodologies are most effective for preparing methyl N-(4-hydroxyphenyl)-N-methylcarbamate, and how do reaction conditions impact yield?

Answer:

The synthesis typically involves carbamate formation via reaction of 4-hydroxyphenylmethylamine with methyl chloroformate. Key steps include:

- Amine Protection : Use of methyl chloroformate under basic conditions (e.g., NaOH) to form the carbamate bond .

- Solvent Optimization : Polar aprotic solvents (e.g., THF) improve reactivity, while excess base minimizes hydrolysis side reactions .

- Temperature Control : Reactions performed at 0–5°C reduce undesired byproducts like N,N-dimethyl derivatives .

Yield improvements (70–85%) are achieved by slow reagent addition and inert atmosphere (N₂/Ar) to prevent oxidation of the phenolic group .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Answer:

Discrepancies often arise from:

- Structural Analog Comparisons : Chlorinated analogs (e.g., methyl N-(4-chlorophenyl)-N-methylcarbamate) exhibit higher electrophilicity, altering enzyme-binding kinetics . Validate activity using pure enantiomers, as racemic mixtures may skew results .

- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.5) impact hydrolysis rates and bioactive metabolite release. Standardize buffer systems and incubation times .

- Orthogonal Validation : Pair in vitro enzyme inhibition assays (e.g., acetylcholinesterase) with molecular docking simulations to confirm binding modes .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Spectroscopy :

- Chromatography :

- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

Advanced: What mechanistic insights explain the pH-dependent hydrolysis of this compound?

Answer:

Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon:

- Alkaline Conditions (pH >10) : OH⁻ ions cleave the carbamate to 4-hydroxyphenylmethylamine and methyl carbonate. Pseudo-first-order kinetics dominate, with kobs ~0.12 min⁻¹ at 25°C .

- Acidic Conditions (pH <4) : Protonation of the carbamate oxygen increases electrophilicity, accelerating hydrolysis. However, competing ester hydrolysis of methyl carbonate complicates product isolation .

- Neutral pH : Stability increases (t₁/₂ >24 hrs), making it suitable for biological assays .

Advanced: How does the hydroxyl group influence intermolecular interactions in this compound compared to halogenated analogs?

Answer:

- Hydrogen Bonding : The phenolic -OH forms stronger intermolecular H-bonds (e.g., N–H⋯O, O–H⋯O) vs. halogenated analogs, as shown by X-ray crystallography (C(4) chain motifs in crystal packing) .

- Solubility : Higher aqueous solubility (logP ~1.8) compared to chlorinated derivatives (logP ~2.5) due to H-bonding capacity .

- Bioactivity : The hydroxyl group enhances interactions with polar enzyme active sites (e.g., tyrosine kinases) but reduces membrane permeability .

Basic: What strategies mitigate degradation during storage of this compound?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photolytic cleavage .

- Desiccants : Use anhydrous CaCl₂ or silica gel to minimize hydrolytic degradation .

- Stability Monitoring : Regular HPLC analysis (every 3 months) to detect degradation products like 4-hydroxyphenylmethylamine .

Advanced: How can computational methods guide the design of derivatives with enhanced target selectivity?

Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Focus on substituent effects at the 4-position .

- QSAR Models : Correlate electronic parameters (Hammett σ) of substituents (e.g., –OH, –Cl) with IC₅₀ values to predict activity .

- MD Simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives with low RMSD fluctuations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.